3H-Imidazo[4,5-c]pyridine,2-(2-chlorophenyl)-4,5,6,7-tetrahydro-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3H-Imidazo[4,5-c]pyridine,2-(2-chlorophenyl)-4,5,6,7-tetrahydro- is a heterocyclic compound that belongs to the imidazopyridine family.
Preparation Methods
The synthesis of 3H-Imidazo[4,5-c]pyridine,2-(2-chlorophenyl)-4,5,6,7-tetrahydro- can be achieved through several synthetic routes. One common method involves the condensation reaction of 2-amino-3-hydroxypyridine with different carboxylic acids under microwave-assisted heating. This method is known for its efficiency and ability to produce the desired compound in moderate to good yields . Another approach involves the use of environmentally benign solvents such as H2O-IPA, which facilitates the tandem sequence of SNAr reaction with substituted primary amines, followed by in situ nitro group reduction and subsequent heteroannulation with substituted aromatic aldehydes .
Chemical Reactions Analysis
3H-Imidazo[4,5-c]pyridine,2-(2-chlorophenyl)-4,5,6,7-tetrahydro- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield imidazo[4,5-c]pyridine derivatives with additional functional groups, while reduction can lead to the formation of tetrahydroimidazo[4,5-c]pyridine derivatives .
Scientific Research Applications
3H-Imidazo[4,5-c]pyridine,2-(2-chlorophenyl)-4,5,6,7-tetrahydro- has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of 3H-Imidazo[4,5-c]pyridine,2-(2-chlorophenyl)-4,5,6,7-tetrahydro- involves its interaction with specific molecular targets and pathways. For example, as a GABA A receptor positive allosteric modulator, it enhances the inhibitory effects of GABA by binding to the receptor and increasing its affinity for GABA . Additionally, its role as a proton pump inhibitor involves the inhibition of the H+/K+ ATPase enzyme, reducing gastric acid secretion .
Comparison with Similar Compounds
3H-Imidazo[4,5-c]pyridine,2-(2-chlorophenyl)-4,5,6,7-tetrahydro- can be compared with other similar compounds, such as:
Imidazo[4,5-b]pyridine: This compound shares a similar fused ring structure but differs in its substitution pattern and biological activities.
Imidazo[1,2-a]pyridine: Another related compound with a different ring fusion, known for its applications in medicinal chemistry and material science.
The uniqueness of 3H-Imidazo[4,5-c]pyridine,2-(2-chlorophenyl)-4,5,6,7-tetrahydro- lies in its specific substitution pattern and the resulting biological activities, making it a valuable compound for further research and development .
Properties
Molecular Formula |
C12H12ClN3 |
---|---|
Molecular Weight |
233.69 g/mol |
IUPAC Name |
2-(2-chlorophenyl)-4,5,6,7-tetrahydro-3H-imidazo[4,5-c]pyridine |
InChI |
InChI=1S/C12H12ClN3/c13-9-4-2-1-3-8(9)12-15-10-5-6-14-7-11(10)16-12/h1-4,14H,5-7H2,(H,15,16) |
InChI Key |
FIVWOEVDTYQMQO-UHFFFAOYSA-N |
Canonical SMILES |
C1CNCC2=C1N=C(N2)C3=CC=CC=C3Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.